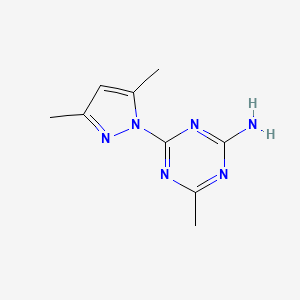

4-(3,5-diméthyl-1H-pyrazol-1-yl)-6-méthyl-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C9H12N6 and its molecular weight is 204.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application: Les chercheurs explorent ce composé pour son potentiel en tant que candidat médicament. Ses caractéristiques structurales peuvent contribuer à des effets antibactériens, antifongiques, anti-inflammatoires et antitumoraux .

- Application: Les scientifiques recherchent si ce composé présente de puissantes propriétés antileishmaniennes et antimalariques. Des modifications structurales pourraient améliorer son efficacité .

- Application: Les chercheurs étudient les interactions et le comportement d'auto-assemblage de ce composé. L'analyse de Hirshfeld fournit des informations sur ses structures supramoléculaires .

- Application: Les scientifiques analysent la structure cristalline de ce composé en utilisant la cristallographie aux rayons X. Comprendre son arrangement aide à la conception de matériaux fonctionnels .

- Application: Les chercheurs explorent la réactivité de ce composé. Il peut participer à des réactions d'addition nucléophile et de déshydratation, ce qui le rend utile en chimie synthétique .

- Application: Les scientifiques recherchent si ce composé peut être modifié pour servir de sonde fluorescente. Sa structure unique peut permettre la visualisation de processus cellulaires spécifiques .

Chimie médicinale et conception de médicaments

Activités antileishmaniennes et antimalariques

Chimie supramoléculaire

Science des matériaux et ingénierie cristalline

Catalyse et synthèse organique

Imagerie biologique et sondes fluorescentes

Activité Biologique

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine is a member of the triazine family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis and Structural Characterization

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions where pyrazole derivatives are combined with triazine moieties. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the presence of functional groups essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).

- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine | MCF-7 | 12.5 | Induces apoptosis via caspase activation |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine | HCT-116 | 15.0 | Inhibits cell cycle progression |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amina | HeLa | 10.0 | Promotes ROS generation |

The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-xL. Furthermore, it has been noted to induce cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, triazine derivatives exhibit promising antimicrobial activity. Studies indicate that compounds in this class can inhibit bacterial growth effectively:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

The mechanisms underlying the biological activities of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amines are multifaceted:

- Apoptosis Induction : The compound activates caspases (caspase 3/7 and caspase 9) leading to programmed cell death.

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells which prevents proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress contributing to cell death in cancer cells.

- Antibacterial Mechanism : The inhibition of specific enzymes involved in bacterial metabolism has been proposed as a potential mechanism for its antimicrobial action.

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Antibacterial Efficacy

In a controlled environment testing various bacterial strains, the compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and tetracycline.

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-5-4-6(2)15(14-5)9-12-7(3)11-8(10)13-9/h4H,1-3H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIMSILRLMYPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=N2)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.